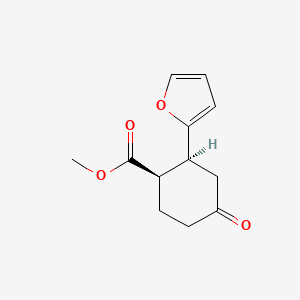
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound features a furan ring attached to a cyclohexane ring, which is further substituted with a methyl ester and a ketone group. The cis configuration indicates that the substituents on the cyclohexane ring are on the same side, which can influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between furan and a suitable dienophile, followed by subsequent functional group transformations. The reaction conditions typically include:
Diels-Alder Reaction: Furan reacts with a dienophile such as maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride at elevated temperatures (80-100°C) to form a cyclohexene derivative.
Hydrogenation: The cyclohexene derivative is hydrogenated using a palladium on carbon catalyst under hydrogen gas to yield the corresponding cyclohexane derivative.
Esterification: The carboxylic acid group on the cyclohexane derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Oxidation: The resulting compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may employ alternative catalysts and reagents to reduce costs and environmental impact.
化学反应分析
Types of Reactions
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Bromine, nitric acid, or sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide, or sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids and methanol.
科学研究应用
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:
Trans-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate: The trans configuration results in different stereochemistry, which can affect the compound’s reactivity and biological activity.
Methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate: Lacks the cis or trans designation, representing a mixture of stereoisomers.
2-(Furan-2-yl)-4-oxocyclohexanecarboxylic acid: The carboxylic acid derivative, which can undergo different chemical reactions compared to the ester.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
methyl (1R,2S)-2-(furan-2-yl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)9-5-4-8(13)7-10(9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7H2,1H3/t9-,10+/m1/s1 |
InChI 键 |
WUGGIPKYJUDYIT-ZJUUUORDSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCC(=O)C[C@@H]1C2=CC=CO2 |
规范 SMILES |
COC(=O)C1CCC(=O)CC1C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


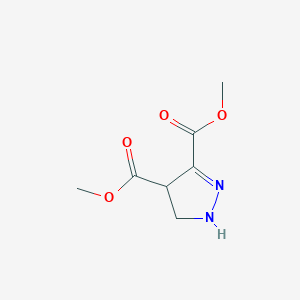
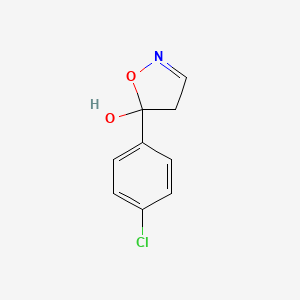
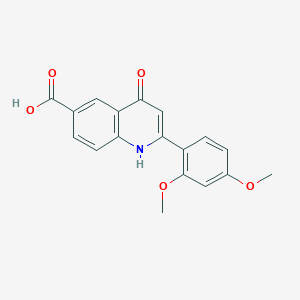
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
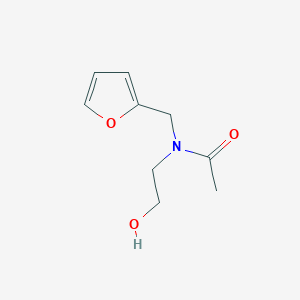
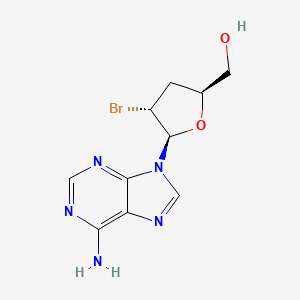
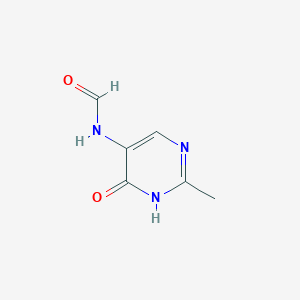
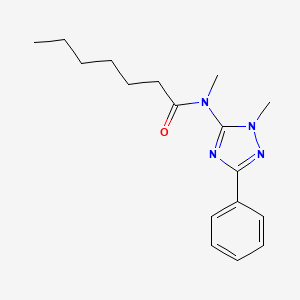
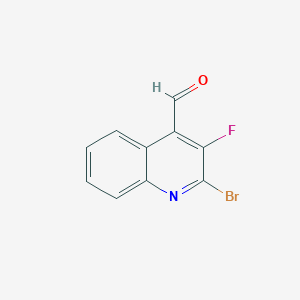
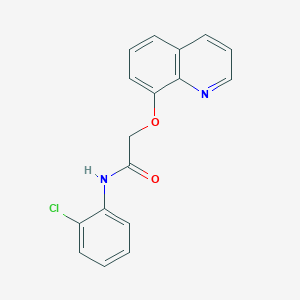
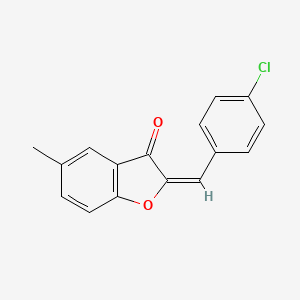
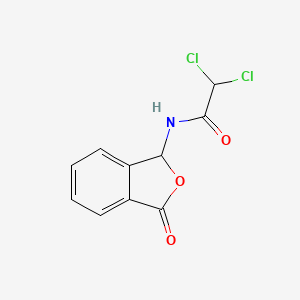
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
